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molecular formula C15H14O3 B3256531 3-(Benzyloxy)-2-methoxybenzaldehyde CAS No. 273200-57-0

3-(Benzyloxy)-2-methoxybenzaldehyde

Cat. No. B3256531
M. Wt: 242.27 g/mol
InChI Key: QEZYNSXJLFISBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340510B2

Procedure details

4.46 g (18.4 mmol) 3-Benzyloxy-2-methoxy-benzaldehyde (see CN 102451178), 2.96 mL (55.2 mmol) nitromethane and 1.42 g (18.4 mmol) ammonium acetate in 30 mL AcOH are stirred at 100° C. over night. The reaction mixture is cooled to r.t. and quenched by the addition of 20 mL MeOH and 6 mL water. After stirring at r.t. for 1 h, the precipitate is filtered off and dried at 40° C.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([O:17][CH3:18])=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:19]([CH3:22])([O-:21])=[O:20].C([O-])(=O)C.[NH4+]>CC(O)=O>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:11]([CH:12]=[CH:22][N+:19]([O-:21])=[O:20])[C:10]=1[O:17][CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C=O)C=CC1)OC
Name
Quantity
2.96 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
1.42 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of 20 mL MeOH and 6 mL water
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)C=C[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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